molecular formula C6H9N3O B054731 2-ethyl-1H-imidazole-4-carboxamide CAS No. 124709-75-7

2-ethyl-1H-imidazole-4-carboxamide

Cat. No.: B054731
CAS No.: 124709-75-7
M. Wt: 139.16 g/mol
InChI Key: MKBCRCRCWRJYSH-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound with the molecular formula C 6 H 9 N 3 O and a molecular weight of 139.16 g/mol . Its structure features an imidazole ring, a common pharmacophore in medicinal chemistry, substituted at the 2-position with an ethyl group and at the 4-position with a carboxamide functional group. This compound serves as a valuable chemical intermediate in organic synthesis and drug discovery research. The imidazole core is a privileged scaffold found in numerous biologically active molecules . For instance, structurally related imidazole-4-carboxamide derivatives are investigated for their potential antiviral properties, particularly against orthopoxviruses, demonstrating the research significance of this chemical class . Furthermore, complex molecules containing the 1H-imidazole-4-carboxamide substructure have been identified as ligands for enzymes like adenosine deaminase, suggesting potential as a building block for developing enzyme inhibitors . Researchers can utilize this chemical for building novel molecular libraries, exploring structure-activity relationships (SAR), or as a precursor in synthetic pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Please refer to the Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

CAS No.

124709-75-7

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-ethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9)

InChI Key

MKBCRCRCWRJYSH-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N1)C(=O)N

Canonical SMILES

CCC1=NC=C(N1)C(=O)N

Synonyms

1H-Imidazole-4-carboxamide,2-ethyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Weight Management and Obesity Treatment

One of the significant applications of 2-ethyl-1H-imidazole-4-carboxamide derivatives is in the treatment of obesity. Research indicates that imidazole-4-carboxamide derivatives can suppress appetite and promote weight loss. These compounds are particularly useful for addressing obesity-related disorders, including dyslipidemia, type II diabetes, and cardiovascular diseases .

Key Findings:

  • The compounds have been shown to regulate appetite and food intake effectively.
  • They may also help manage insulin sensitivity and inflammatory responses associated with obesity.

Metal-Organic Frameworks (MOFs)

Recent studies have demonstrated the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit unique structural properties that can be utilized in catalysis and gas storage applications. For instance, complexes formed with octamolybdate have shown promising electrocatalytic activities for various ions, indicating potential applications in environmental sensing and remediation .

Complexes Characterized:

Complex NameMetal IonStructure TypeNotable Properties
Complex 1Co1D LadderElectrocatalytic activity
Complex 2Ni1D Wave-likePhotocatalytic activity
Complex 3Zn1D Fence-typeSensing capabilities

Synthesis and Characterization

The synthesis of this compound derivatives typically involves reactions between imidazole derivatives and various acylating agents. The resulting compounds can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm their structures and purity .

Synthesis Overview:

  • Starting Materials: Imidazole derivatives, acylating agents.
  • Methods: Standard organic synthesis techniques including Grignard reactions and lithiation methods.

Obesity Treatment Study

A clinical study evaluated the effectiveness of an imidazole derivative in reducing body weight among obese patients. Results indicated a significant reduction in body mass index (BMI) over a 12-week period, supporting its potential as a therapeutic agent for obesity management .

Electrocatalytic Applications

Research on metal-organic complexes derived from this compound showed enhanced electrocatalytic activity for the reduction of bromate ions. This study highlights the compound's utility in environmental chemistry, particularly in developing sensors for hazardous substances .

Comparison with Similar Compounds

Structural Analogues from 1H-Benzo[d]imidazole-4-carboxamide Derivatives ()

Key derivatives synthesized via Procedures C–E include:

Compound Substituents at Position 2 (Imidazole Core) Molecular Formula Molecular Weight (g/mol) Notable Features
5cl 1-(3-Aminopropyl)pyrrolidin-3-yl C₁₅H₂₀N₆O 300.36 Amino group enhances solubility and reactivity for further functionalization
5cm 1-(2-Aminoethyl)pyrrolidin-3-yl C₁₄H₁₈N₆O 286.33 Shorter alkyl chain reduces steric hindrance compared to 5cl
5cn 1-(3-Benzamidopropyl)pyrrolidin-3-yl C₂₂H₂₄N₆O₂ 404.46 Benzamide group introduces aromaticity and lipophilicity
5co 1-(2-Benzamidoethyl)pyrrolidin-3-yl C₂₁H₂₂N₆O₂ 390.44 Compact benzamide substitution optimizes binding affinity in drug design

Key Differences from 2-Ethyl-1H-imidazole-4-carboxamide :

  • Core Structure : These analogs feature a benzoimidazole core (fused benzene-imidazole ring) rather than a simple imidazole, increasing aromaticity and rigidity.
  • Substituents : The pyrrolidine-linked side chains in these derivatives introduce tertiary amines or amides, contrasting with the simpler ethyl group in this compound. This difference impacts solubility, steric effects, and pharmacokinetic properties.
Functional Group Variants ( and )

Other imidazole derivatives with modifications at positions 2 and 4 include:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile () C₉H₁₃N₃ 163.22 Nitrile group increases electrophilicity; methyl at position 4 reduces polarity
4-Methyl-1H-imidazole-2-carboxaldehyde () C₅H₆N₂O 110.11 Aldehyde group enables condensation reactions; methyl enhances stability
Imidazole-4-acetic acid () C₅H₆N₂O₂ 126.11 Carboxylic acid group improves water solubility; potential for salt formation

Comparison Insights :

  • Carboxamide vs. Other Groups: The carboxamide in this compound offers hydrogen-bond donor/acceptor capabilities, unlike the nitrile (non-polar) or aldehyde (reactive but less stable) groups in analogs.
  • Ethyl vs.

Q & A

Q. Table 1. Optimization of Imidazole-4-Carboxamide Synthesis (Adapted from )

EntrySolventCatalystTemp (°C)Yield (%)
1EthanolPd/C2545
4WaterPd/C2555
5EthanolRaney Ni4588

Q. Table 2. Biological Activity of Imidazole Derivatives

DerivativeXO IC50_{50} (μM)MIC (S. aureus) (μg/mL)
This compound0.1216
2-Methyl Analog0.4564

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